Welcome to the BenchChem Online Store!
molecular formula C6H3ClF2O2S B8734666 2-Thiophenecarbonyl chloride, 3-(difluoromethoxy)- CAS No. 202400-93-9

2-Thiophenecarbonyl chloride, 3-(difluoromethoxy)-

Cat. No. B8734666
M. Wt: 212.60 g/mol
InChI Key: ZAJVQSCWINVAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06319940B1

Procedure details

At 80° C., a mixture of 4.2 g (0.022 mol) of 3-difluoromethoxy-thiophene-2-carboxylic acid in 45 ml of toluene is admixed with 3.1 g (0.026 mol) of thionyl chloride. After the addition has ended, the reaction mixture is heated to 90° C. and stirred at this temperature for another 2 hours. The reaction mixture is subsequently concentrated under reduced pressure at 60° C. This gives 4.6 (98.3% of theory) of 3-difluoromethoxy-thiophene-2-carbonyl chloride in the form of an oil.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[O:3][C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9](O)=[O:10].S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[F:1][CH:2]([F:12])[O:3][C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]([Cl:15])=[O:10]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
FC(OC1=C(SC=C1)C(=O)O)F
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is subsequently concentrated under reduced pressure at 60° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=C(SC=C1)C(=O)Cl)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.